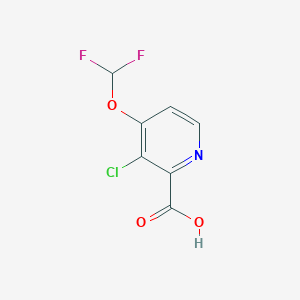
3-Chloro-4-(difluoromethoxy)picolinic acid
説明
3-Chloro-4-(difluoromethoxy)picolinic acid is a chemical compound with the molecular formula C7H4ClF2NO3 . It has a molecular weight of 223.56 . It is a solid substance .
Molecular Structure Analysis
The InChI code for 3-Chloro-4-(difluoromethoxy)picolinic acid is 1S/C7H4ClF2NO3/c8-4-3 (14-7 (9)10)1-2-11-5 (4)6 (12)13/h1-2,7H, (H,12,13) .
Physical And Chemical Properties Analysis
3-Chloro-4-(difluoromethoxy)picolinic acid is a solid substance . It should be stored in an inert atmosphere at a temperature between 2-8°C .
科学的研究の応用
OLED Development and Stability
Research on blue phosphorescent organic light emitting diodes (OLEDs) has indicated that the cleavage of picolinate ligands, such as in [Ir(2-(2,4-difluorophenyl)pyridine)(2)(picolinate)] (FIrPic), might contribute to device instability. The study reproduced the loss of picolinate and acetylacetonate ancillary ligands in solution, leading to the formation of chloro-bridged iridium(III) dimers. This degradation reaction was then used for the efficient synthesis of tris-heteroleptic cyclometalated iridium(III) complexes, which are otherwise challenging to prepare (Baranoff et al., 2012).
Antimicrobial Activities and DNA Interactions
A study on pyridine-2-carboxylic acid (picolinic acid) derivatives, including 4-chloro-pyridine-2-carboxylic acid (4-Clpic), revealed significant antibacterial activities against both Gram-positive and Gram-negative bacteria. The interaction of these compounds with DNA was analyzed through molecular docking simulations, indicating that these derivatives, including 4-Clpic, interact effectively with DNA (Tamer et al., 2018).
Application in Polymer Light-Emitting Devices
A study focusing on the synthesis and characterization of blue-emitting Ir(III) complexes for phosphorescent organic light-emitting diodes (PhOLEDs) involved the use of picolinic acid derivatives. These complexes exhibited high thermal stability and good photoluminescence quantum yields in film state, proving their effectiveness in solution-processed PhOLEDs (Cho et al., 2014).
Iron Picolinate in Gif-type Oxidation
A study explored the functional aspects of Gif-type oxidation of hydrocarbons mediated by iron picolinate H₂O₂-dependent systems. This research provided insights into the generation of carbon- and oxygen-centered radicals, contributing to a better understanding of oxidation mechanisms in organic chemistry (Kiani et al., 2000).
Catalysis in Vapor-Phase Oxidation
Crystalline CrV1−xPxO4 catalysts were studied for the vapor-phase oxidation of 3-picoline to nicotinic acid. These catalysts demonstrated high activity and selectivity, showcasing the potential of picolinate-based materials in catalysis, particularly in the synthesis of valuable intermediates for pharmaceuticals and food additives (Song et al., 2003).
Photocatalytic Degradation Applications
A study on polyoxometalate-based organic-inorganic hybrid compounds containing picolinic acid demonstrated their effectiveness in photocatalytic degradation of Rhodamine B (RhB) in aqueous solutions. This indicates the potential application of picolinic acid derivatives in environmental remediation and wastewater treatment (Zhao et al., 2015).
Environmental Water Treatment
Picolinic acid was employed to enhance the Fenton reaction in water treatment, resulting in accelerated degradation of various pollutants at an extended pH range. This research suggests the potential of picolinic acid derivatives in improving the efficiency and selectivity of water treatment processes (Yang et al., 2021).
Safety and Hazards
The compound has been classified with the signal word "Warning" . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), and P501 (Dispose of contents/container to an approved waste disposal plant) .
特性
IUPAC Name |
3-chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2NO3/c8-4-3(14-7(9)10)1-2-11-5(4)6(12)13/h1-2,7H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGODKTNPXGDUCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1OC(F)F)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(difluoromethoxy)picolinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



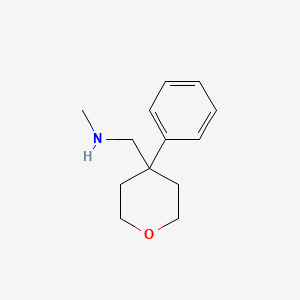

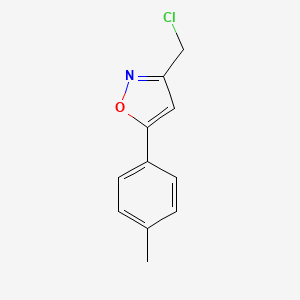

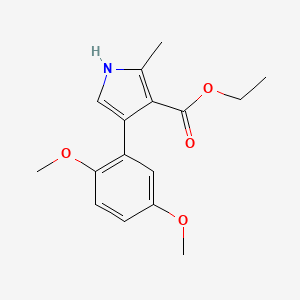
![2-[2-(2-chloro-7,8-dimethylquinolin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1415367.png)


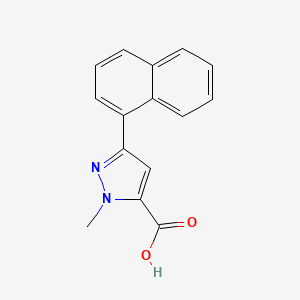

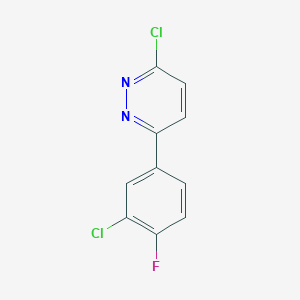
![1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B1415377.png)
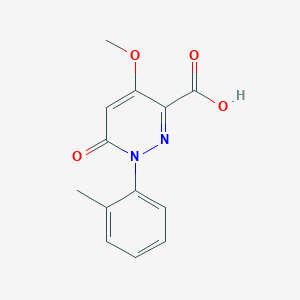
![4-[4-(6-Chloropyridazin-3-yl)phenyl]morpholine](/img/structure/B1415381.png)